molecular formula C4H6OS B090133 Dihydro-2(3H)-thiophenone CAS No. 1003-10-7

Dihydro-2(3H)-thiophenone

Cat. No.: B090133
CAS No.: 1003-10-7
M. Wt: 102.16 g/mol
InChI Key: KMSNYNIWEORQDJ-UHFFFAOYSA-N
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Description

γ -Thiobutyrolactone undergoes copolymerization with glycidyl phenyl ether to form poly(ester-alt-sulfide).
Dihydro-2(3H)-thiophenone, also known as 2-oxothiolane or 4-butyrothiolactone, belongs to the class of organic compounds known as thiolanes. These are organic compounds containing thiolane, a five-member saturated ring containing four carbon atoms and a sulfur atom. This compound is soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). This compound has been primarily detected in feces. Within the cell, this compound is primarily located in the cytoplasm. This compound is a burnt and garlic tasting compound that can be found in coffee and coffee products. This makes this compound a potential biomarker for the consumption of this food product.
This compound is a member of tetrahydrothiophenes.

Properties

IUPAC Name

thiolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6OS/c5-4-2-1-3-6-4/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSNYNIWEORQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)SC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061390
Record name 2(3H)-Thiophenone, dihydro-
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Molecular Weight

102.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear colourless to yellow liquid; Burnt garlic aroma
Record name Dihydro-2(3H)-thiophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031253
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 2-Oxothiolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1901/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

195.00 to 197.00 °C. @ 760.00 mm Hg
Record name Dihydro-2(3H)-thiophenone
Source Human Metabolome Database (HMDB)
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2-Oxothiolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1901/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.175-1.185 (20°)
Record name 2-Oxothiolane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1901/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1003-10-7
Record name Thiobutyrolactone
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Record name gamma-Thiobutyrolactone
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Record name 2(3H)-Thiophenone, dihydro-
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Record name 2(3H)-Thiophenone, dihydro-
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Record name 2(3H)-Thiophenone, dihydro-
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Record name γ-thiobutyrolactone
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Record name DIHYDRO-2(3H)-THIOPHENONE
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Record name Dihydro-2(3H)-thiophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does gamma-Thiobutyrolactone interact with the GABAA receptor?

A1: Gamma-Thiobutyrolactone and its alkyl-substituted derivatives bind to the picrotoxin receptor, a modulatory site on the GABAA receptor complex. The specific effects on GABAA receptor function depend on the nature and position of the alkyl substituents, leading to either potentiation or inhibition of GABA-induced chloride currents. , ,

Q2: Are there other ion channels targeted by gamma-Thiobutyrolactones?

A2: Research shows that certain thiobutyrolactones, like alpha-ethyl,alpha-methyl-gamma-thiobutyrolactone (alpha-EMTBL) and beta-ethyl,beta-methyl-gamma-thiobutyrolactone (beta-EMTBL), can also modulate voltage-dependent calcium channels in a concentration- and voltage-dependent manner. These interactions may contribute to their anticonvulsant or convulsant properties.

Q3: What are the potential consequences of gamma-Thiobutyrolactone binding to its target?

A3: Binding of gamma-Thiobutyrolactone derivatives to the picrotoxin site can either enhance or inhibit GABAA receptor function. This modulation of GABAergic neurotransmission can lead to various downstream effects, including altered neuronal excitability, changes in seizure susceptibility, and potential therapeutic effects in conditions like epilepsy. , ,

Q4: How does the interaction of gamma-Thiobutyrolactones with the picrotoxin receptor differ from that of barbiturates?

A4: While both gamma-thiobutyrolactones and barbiturates can modulate GABAA receptors, they exhibit distinct binding interactions. Barbiturates enhance GABA responses and can directly activate the channel, while gamma-thiobutyrolactones' effects (potentiation or inhibition) depend on the specific alkyl substituents. Studies using radioligand binding assays and electrophysiology demonstrate that their binding sites on the GABAA receptor complex are distinct. ,

Q5: What is the molecular formula and weight of gamma-Thiobutyrolactone?

A5: The molecular formula of gamma-Thiobutyrolactone is C4H6OS, and its molecular weight is 102.15 g/mol.

Q6: Is there any spectroscopic data available for gamma-Thiobutyrolactone?

A6: While the provided research doesn't delve into detailed spectroscopic data for gamma-Thiobutyrolactone, it's a well-characterized compound. Information on its spectroscopic properties like NMR, IR, and mass spectrometry can be found in chemical databases like PubChem, ChemSpider, or NIST.

Q7: Are there any known material compatibilities or incompatibilities for gamma-Thiobutyrolactone?

A7: The research primarily focuses on the biological interactions of gamma-Thiobutyrolactone. Information on its compatibility with various materials like polymers, metals, or solvents is limited within this research scope.

Q8: Does gamma-Thiobutyrolactone exhibit any catalytic activity?

A8: The research primarily focuses on the biological activity and interactions of gamma-Thiobutyrolactone. It doesn't provide information regarding any intrinsic catalytic properties of the compound.

Q9: How do alkyl substituents on gamma-Thiobutyrolactone affect its activity?

A11: Alkyl substituents on gamma-Thiobutyrolactone play a crucial role in determining its pharmacological activity. Studies have shown that alpha-substituted derivatives, particularly those with small alkyl groups, tend to exhibit anticonvulsant properties and potentiate GABA-mediated currents. , In contrast, beta-substituted derivatives are often associated with convulsant activity and block GABA currents. , These structure-activity relationships highlight the importance of alkyl substitution patterns in influencing the interactions of gamma-Thiobutyrolactones with their molecular targets.

Q10: Can you provide specific examples of how altering the alkyl groups on gamma-Thiobutyrolactone changes its effects on GABAA receptors?

A12: Certainly. For example, alpha-ethyl-alpha-methyl-gamma-thiobutyrolactone (alpha-EMTBL) acts as an anticonvulsant and potentiates GABA currents. Conversely, beta-ethyl-beta-methyl-gamma-thiobutyrolactone (beta-EMTBL), with alkyl groups in the beta position, acts as a convulsant and inhibits GABA currents. This demonstrates the significant impact of alkyl group positioning on the compound's pharmacological profile.

Q11: What are the SHE (Safety, Health, and Environment) considerations for handling gamma-Thiobutyrolactone?

A11: The provided research doesn't delve into specific SHE regulations for gamma-Thiobutyrolactone. It's crucial to consult relevant safety data sheets (SDS) and follow appropriate laboratory practices for handling, storage, and disposal of this compound.

Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of gamma-Thiobutyrolactone?

A15: Research on 2-[2-Thiophenecarboxythio]-N-[dihydro-2-(3H)-thiophenone-3-yl]-propionamide (MR 889), a related compound containing the gamma-thiobutyrolactone moiety, provides some insights into its ADME profile in rats. Following oral administration, MR 889 is rapidly metabolized, with 2-thiophene carboxylic acid and its glycine conjugate detected in plasma. This suggests that gamma-thiobutyrolactone-containing compounds may undergo extensive metabolism, but further research is needed to fully elucidate the metabolic pathways of gamma-Thiobutyrolactone itself.

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